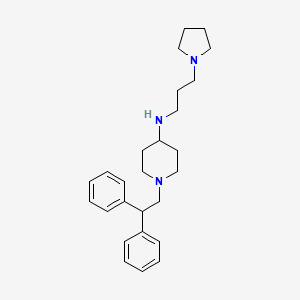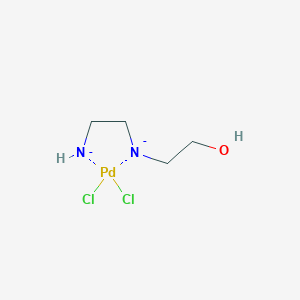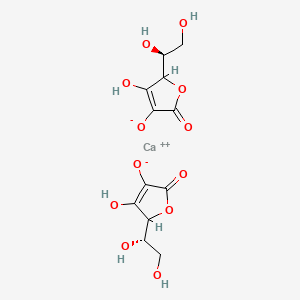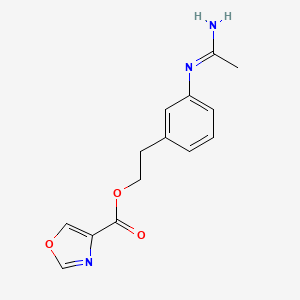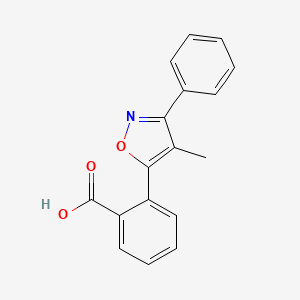
2-(4-Methyl-3-phenyl-1,2-oxazol-5-yl)benzoic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(4-Methyl-3-phenylisoxazol-5-yl)benzoic acid is a compound that belongs to the class of isoxazole derivatives. Isoxazoles are five-membered heterocyclic compounds containing one oxygen and one nitrogen atom. This particular compound is characterized by the presence of a benzoic acid moiety attached to the isoxazole ring, which is further substituted with a methyl and a phenyl group. Isoxazole derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 2-(4-Methyl-3-phenylisoxazol-5-yl)benzoic acid typically involves the cycloaddition reaction of nitrile oxides with alkynes. One common method is the (3 + 2) cycloaddition reaction, where nitrile oxides are generated in situ from the corresponding oximes using chlorinating agents like N-chlorosuccinimide (NCS) in the presence of a base such as triethylamine. The nitrile oxide then reacts with an alkyne to form the isoxazole ring .
Industrial Production Methods: In industrial settings, the synthesis of isoxazole derivatives often employs metal catalysts such as copper (I) or ruthenium (II) to enhance the reaction efficiency and yield. due to the drawbacks associated with metal-catalyzed reactions, such as high costs and toxicity, there is a growing interest in developing metal-free synthetic routes .
化学反応の分析
Types of Reactions: 2-(4-Methyl-3-phenylisoxazol-5-yl)benzoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) to yield alcohols or amines.
Substitution: The aromatic ring in the compound can undergo electrophilic substitution reactions, such as nitration, halogenation, and sulfonation, using reagents like nitric acid (HNO3), halogens (Cl2, Br2), and sulfuric acid (H2SO4).
Common Reagents and Conditions:
Oxidation: KMnO4 in acidic or basic medium, CrO3 in acetic acid.
Reduction: LiAlH4 in dry ether, NaBH4 in methanol or ethanol.
Substitution: HNO3 in sulfuric acid for nitration, Cl2 or Br2 in the presence of a Lewis acid for halogenation, H2SO4 for sulfonation.
Major Products:
Oxidation: Carboxylic acids, ketones.
Reduction: Alcohols, amines.
Substitution: Nitro, halo, and sulfonic acid derivatives.
科学的研究の応用
2-(4-Methyl-3-phenylisoxazol-5-yl)benzoic acid has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.
Medicine: Isoxazole derivatives, including this compound, are investigated for their potential as therapeutic agents in the treatment of various diseases.
作用機序
The mechanism of action of 2-(4-Methyl-3-phenylisoxazol-5-yl)benzoic acid involves its interaction with specific molecular targets and pathways. The compound can inhibit enzymes or receptors involved in various biological processes. For example, it may inhibit the activity of cyclooxygenase (COX) enzymes, leading to anti-inflammatory effects. Additionally, it can interact with DNA or proteins, affecting cellular functions and signaling pathways .
類似化合物との比較
- 3-Phenylisoxazole
- 5-Phenylisoxazole-3-carboxylic acid
- 4-(3-Methyl-5-oxo-2-pyrazolin-1-yl)benzoic acid
Comparison: 2-(4-Methyl-3-phenylisoxazol-5-yl)benzoic acid is unique due to the presence of both the isoxazole and benzoic acid moieties, which contribute to its distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity and biological activities due to the specific substitution pattern on the isoxazole ring .
特性
CAS番号 |
63826-31-3 |
|---|---|
分子式 |
C17H13NO3 |
分子量 |
279.29 g/mol |
IUPAC名 |
2-(4-methyl-3-phenyl-1,2-oxazol-5-yl)benzoic acid |
InChI |
InChI=1S/C17H13NO3/c1-11-15(12-7-3-2-4-8-12)18-21-16(11)13-9-5-6-10-14(13)17(19)20/h2-10H,1H3,(H,19,20) |
InChIキー |
QUJRXOAKSSZTHU-UHFFFAOYSA-N |
正規SMILES |
CC1=C(ON=C1C2=CC=CC=C2)C3=CC=CC=C3C(=O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


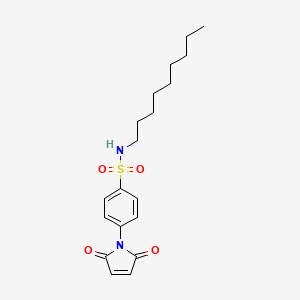
![2,6-Dimethoxy-N-[3-(3-methylheptan-3-yl)-1,2-oxazol-5-yl]benzamide](/img/structure/B12891698.png)

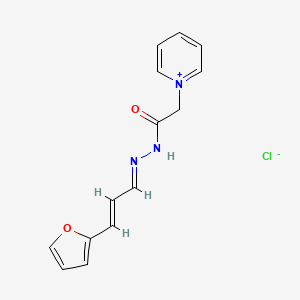
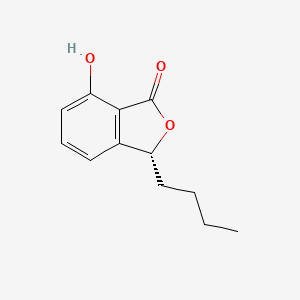
![1-{1-[(Thiophen-2-yl)methyl]-1H-pyrrol-3-yl}ethan-1-one](/img/structure/B12891723.png)
